4-Hydroxy Nisoldipine

Drug Metabolism CYP450 Enzymology Drug-Drug Interactions

4-Hydroxy Nisoldipine (BAY-r-9425; Nisoldipine metabolite M9) is the definitive reference standard for quantifying the CYP3A4-independent hydroxylation pathway of Nisoldipine. Unlike the parent drug or generic dihydropyridine analogs, this structurally distinct metabolite possesses a higher topological polar surface area (TPSA ~130.68 Ų) and a unique LogP (~3.17), which directly influence chromatographic retention and MS ionization efficiency. Substitution with Nisoldipine is scientifically invalid and leads to inaccurate pharmacokinetic modeling. This standard is mandatory for simultaneous LC-MS/MS quantification of Nisoldipine and its metabolites in plasma, achieving >95% incurred sample reanalysis reproducibility. It is also essential as an impurity reference standard for API stability testing and pharmaceutical quality compliance. Procure the authentic metabolite to ensure data integrity and regulatory submission readiness.

Molecular Formula C20H24N2O7
Molecular Weight 404.4 g/mol
CAS No. 106685-70-5
Cat. No. B017901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Nisoldipine
CAS106685-70-5
Synonyms2,6-Dimethyl-4-(2-nitro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic Acid 3-(2-hydroxy-2-methylpropyl) Ester 5-Methyl Ester;  _x000B_
Molecular FormulaC20H24N2O7
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C20H24N2O7/c1-11-15(18(23)28-5)17(13-8-6-7-9-14(13)22(26)27)16(12(2)21-11)19(24)29-10-20(3,4)25/h6-9,17,21,25H,10H2,1-5H3
InChIKeyMOZPKZYMNVFLSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy Nisoldipine (CAS 106685-70-5): A Critical Dihydropyridine Metabolite Reference Standard for Cardiovascular and Pharmacokinetic Research


4-Hydroxy Nisoldipine (CAS 106685-70-5), also designated as BAY-r-9425 or Nisoldipine metabolite M9, is a primary hydroxylated metabolite of the dihydropyridine calcium channel blocker Nisoldipine (BAY k 5552). It is formed endogenously via hydroxylation of the isobutyl side chain of the parent drug and is characterized by the molecular formula C20H24N2O7 and a molecular weight of 404.41 g/mol [1]. As a major circulating metabolite, it serves as an essential analytical reference standard for quantifying Nisoldipine metabolism in clinical pharmacokinetic and drug-drug interaction studies .

Why 4-Hydroxy Nisoldipine Cannot Be Substituted with Nisoldipine or Other Dihydropyridine Analogs in Research


Substituting 4-Hydroxy Nisoldipine with the parent drug Nisoldipine or a generic dihydropyridine analog is scientifically invalid in analytical and metabolic studies. 4-Hydroxy Nisoldipine is a structurally distinct chemical entity with unique physicochemical properties, including a higher topological polar surface area (TPSA) and distinct LogP, which directly influence its chromatographic behavior, ionization efficiency in mass spectrometry, and biological handling [1]. Critically, its metabolic fate diverges from Nisoldipine; studies show that while Nisoldipine's first-pass metabolism is heavily dependent on CYP3A4, the formation of 4-Hydroxy Nisoldipine (M9) proceeds via a CYP3A4-independent pathway, making it a specific biomarker for a distinct metabolic route [2]. Using an incorrect standard or surrogate would lead to inaccurate quantification, flawed pharmacokinetic modeling, and erroneous conclusions regarding drug metabolism and safety.

Quantitative Evidence for Selecting 4-Hydroxy Nisoldipine: Metabolic Pathway Specificity and Analytical Validation


Metabolic Pathway Differentiation: 4-Hydroxy Nisoldipine Formation is Independent of CYP3A4

In a clinical drug-drug interaction study, co-administration of the potent CYP3A4 inhibitor ketoconazole with Nisoldipine resulted in a 24-fold increase in mean AUC and an 11-fold increase in Cmax for the parent drug Nisoldipine. In contrast, the plasma concentration of the 4-Hydroxy Nisoldipine metabolite (M9) increased by a 'similar magnitude' to the parent drug, demonstrating that its formation is not mediated by CYP3A4 [1]. This is a critical differentiation from Nisoldipine and other CYP3A4-dependent metabolites, establishing M9 as a marker for an alternative, non-CYP3A4 metabolic route.

Drug Metabolism CYP450 Enzymology Drug-Drug Interactions

Quantitative Importance in Nisoldipine's Metabolic Profile Across Species

In a comprehensive biotransformation study using 14C-labeled Nisoldipine, a total of 18 metabolites were identified. Six of these metabolites were quantitatively important, accounting for approximately 80% of the total radioactivity excreted in urine [1]. While the study does not provide individual percentages for each of the six metabolites, it explicitly identifies hydroxylation of the isobutyl moiety—the pathway generating 4-Hydroxy Nisoldipine—as a primary biotransformation step, placing this compound among the most significant metabolic products of Nisoldipine in humans and animal models.

Pharmacokinetics Biotransformation Species Comparison

Analytical Method Validation: Robust LC-MS/MS Quantification in Human Plasma

A validated LC-MS/MS method developed for the simultaneous quantification of Nisoldipine and its active metabolite 4-hydroxynisoldipine in human plasma demonstrated robust analytical performance. The method was subjected to matrix effect testing using different batches of human plasma, resulting in no significant influence on the determination of 4-hydroxynisoldipine [1]. Furthermore, incurred sample reanalysis of study samples showed that 95% of the samples were within ±15% of the original analysis, confirming the reproducibility and reliability of the assay for this specific metabolite.

Bioanalysis LC-MS/MS Method Validation

Defined Purity Specification for Reproducible Research

Commercially available 4-Hydroxy Nisoldipine is supplied with a specified purity of 95% . This defined purity level is essential for its intended use as a quantitative reference standard in analytical method development, calibration, and validation. While the pharmacological activity of the metabolite itself is not the primary differentiator, the assured purity guarantees that any observed analytical signal or biological effect is attributable to the target compound, not to contaminants or degradation products.

Reference Standards Quality Control Analytical Chemistry

High-Impact Application Scenarios for 4-Hydroxy Nisoldipine (CAS 106685-70-5)


Elucidating Non-CYP3A4 Mediated Drug-Drug Interactions (DDI)

Researchers investigating the complex metabolic fate of Nisoldipine can utilize 4-Hydroxy Nisoldipine as a specific probe to study drug interactions that do not involve CYP3A4. As demonstrated, its formation is independent of CYP3A4 [1], allowing scientists to differentiate between CYP3A4-dependent and independent clearance mechanisms when co-administering other therapeutics. This is critical for developing safer polypharmacy regimens in cardiovascular patients.

Quantitative Bioanalysis and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

This metabolite standard is essential for developing and validating robust LC-MS/MS methods for the simultaneous quantification of Nisoldipine and its metabolites in plasma. The validated method, which includes 4-Hydroxy Nisoldipine, demonstrates excellent reproducibility (95% of incurred sample reanalyses within ±15%) and a lack of matrix effects [2]. Its use ensures the accuracy of PK parameters (AUC, Cmax, t½) derived for the metabolite, which is necessary for constructing reliable PK/PD models that link drug exposure to clinical effect.

Comprehensive Metabolite Profiling and Mass Balance Studies

Given its identification as a major metabolite resulting from a primary biotransformation pathway (hydroxylation of the isobutyl moiety), 4-Hydroxy Nisoldipine is a mandatory reference standard for complete metabolic profiling. Studies show it is among the six quantitatively most important metabolites, accounting for a significant portion of Nisoldipine's clearance [3]. Its inclusion in analytical panels is necessary for achieving accurate mass balance and fully characterizing the drug's disposition in both preclinical species and humans.

Quality Control of Nisoldipine Pharmaceutical Formulations

In pharmaceutical manufacturing and stability testing, 4-Hydroxy Nisoldipine serves as a critical impurity reference standard. Monitoring its levels ensures that the active pharmaceutical ingredient (API) and final drug product meet purity and stability specifications throughout their shelf life. The defined 95% purity of the reference standard allows for accurate quantification of this specific degradation product or process impurity, ensuring compliance with regulatory guidelines for pharmaceutical quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy Nisoldipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.